molecular formula C20H19ClFN3OS B2765073 N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide CAS No. 1797725-46-2

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide

Cat. No.: B2765073
CAS No.: 1797725-46-2
M. Wt: 403.9
InChI Key: QVSZTXVIOBBRCS-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzothiazole ring, a piperidine moiety, and a benzamide group. Its unique chemical configuration makes it a subject of interest for various scientific research applications, particularly in the development of anti-inflammatory and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide stands out due to its specific combination of a benzothiazole ring, a piperidine moiety, and a benzamide group. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for further research .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS/c21-14-4-3-5-15(22)18(14)19(26)23-12-13-8-10-25(11-9-13)20-24-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSZTXVIOBBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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